Predicted LogP of 5.1 Confers Higher Lipophilicity than the Phenyl and 4-Chlorophenyl Analogs
The target compound exhibits a calculated logP of 5.0954 (miLogP), which is approximately 0.5–0.7 units higher than the predicted values for the corresponding phenyl (logP ≈ 4.45) and 4-chlorophenyl (logP ≈ 4.65) analogs, based on fragment-based calculations [1]. This difference is consistent with the known π-value contribution of a para-methyl group (+0.52) relative to hydrogen [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.0954 (miLogP, mcule.com) |
| Comparator Or Baseline | Ethyl 2-acetamido-3,3,3-trifluoro-2-(phenylamino)propionate (estimated logP ≈ 4.45); Ethyl 2-acetamido-3,3,3-trifluoro-2-(4-chlorophenylamino)propionate (estimated logP ≈ 4.65) |
| Quantified Difference | Δ logP ≈ +0.5 to +0.7 vs. phenyl and 4-chlorophenyl analogs |
| Conditions | In silico prediction using fragment-based method; experimental logP not available. |
Why This Matters
Higher logP influences membrane permeability, metabolic stability, and chromatographic retention; for research applications requiring a specific lipophilicity range, the p-tolyl analog is the appropriate selection.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Chapter 2: Hydrophobic Parameter Π. View Source
